molecular formula C21H26N4O3S B5500337 1-ACETYL-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-4-PIPERIDINECARBOXAMIDE

1-ACETYL-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-4-PIPERIDINECARBOXAMIDE

Cat. No.: B5500337
M. Wt: 414.5 g/mol
InChI Key: CAQXIQGWRSEYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ACETYL-N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-4-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide is 414.17256188 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Studies on compounds like L-735,524, a potent HIV-1 protease inhibitor, delve into metabolic profiles in humans, identifying major metabolic pathways and characterizing metabolites through technologies like HPLC-UV, NMR, and MS. This research is critical for understanding how drugs are processed in the body, which influences dosing, efficacy, and safety profiles (Balani et al., 1995).

Toxicology and Exposure Assessment

  • Investigations into exposure to compounds such as acrylamide, through oral and dermal routes, assess metabolite formation and elimination kinetics. Such studies are essential for evaluating the health risks associated with exposure to environmental and dietary xenobiotics, contributing to the development of safety guidelines and regulatory policies (Fennell et al., 2005).

Diagnostic and Therapeutic Applications

  • Research on novel compounds targeting specific receptors, like orexin 1 and 2 receptor antagonists (e.g., SB-649868) for insomnia treatment, highlights the therapeutic applications of chemical compounds. These studies include profiling disposition, metabolism, and identifying principal circulating components and metabolites, which inform the development and optimization of new drugs (Renzulli et al., 2011).

Food Safety and Dietary Assessment

  • Assessments of dietary exposure to potentially harmful compounds, such as heterocyclic aromatic amines from cooked meats, focus on identifying sources of exposure and related health risks. This research supports public health recommendations and interventions aimed at reducing exposure to carcinogens in the diet (Zapico et al., 2022).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the specific functional groups they contain. Some compounds might exhibit biological activity, acting as antimicrobial agents .

Future Directions

The future research directions for such compounds could involve exploring their potential applications in various fields, such as pharmaceuticals, agrochemicals, dyes for solar cells, and other optical applications .

Properties

IUPAC Name

1-acetyl-N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-13-14(2)29-21(18(13)20(28)23-12-16-5-4-8-22-11-16)24-19(27)17-6-9-25(10-7-17)15(3)26/h4-5,8,11,17H,6-7,9-10,12H2,1-3H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQXIQGWRSEYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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